6-chloro-N-isopropylpyridazin-3-amine is a chemical compound characterized by the molecular formula CHClN and a molecular weight of 171.63 g/mol. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms, with a chlorine atom at the 6-position and an isopropyl group attached to the nitrogen at the 1-position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities .
The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
6-chloro-N-isopropylpyridazin-3-amine has shown potential as a bioactive compound in various biological studies. Its unique structure allows it to interact with specific molecular targets, such as enzymes or receptors. Depending on the context, it may act as an inhibitor or activator, influencing biological pathways and cellular processes. These interactions make it valuable for research in pharmacology and biochemistry .
The synthesis of 6-chloro-N-isopropylpyridazin-3-amine typically involves:
In industrial settings, continuous flow synthesis methods may be employed for scalability and efficiency. This approach allows for better control over reaction parameters, enhancing product quality and consistency.
6-chloro-N-isopropylpyridazin-3-amine has several applications across different fields:
Research into the interactions of 6-chloro-N-isopropylpyridazin-3-amine with biological targets has revealed its potential as a modulator of enzyme activity. Studies have demonstrated its ability to bind to specific sites on target proteins, leading to alterations in their function. These interaction studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications .
6-chloro-N-isopropylpyridazin-3-amine stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group influences its reactivity and interactions with biological targets, making it particularly valuable for various applications compared to its analogs .
While direct hydrogenation of the pyridazine ring in 6-chloro-N-isopropylpyridazin-3-amine is not commonly reported, catalytic hydrogenation plays a role in synthesizing precursors. For example, rhodium-based catalysts (e.g., Rh2O3) enable selective hydrogenation of pyridines to piperidines under mild conditions (40°C, 5 bar H2) . Although not directly applicable to pyridazines, these methods inform strategies for reducing intermediates in multi-step syntheses. Recent work on electrocatalytic hydrogenation using Rh(0) surfaces demonstrates 99% current efficiency for pyridine-to-piperidine conversions, suggesting potential adaptations for pyridazine derivatives .
The chlorine atom at position 6 of the pyridazine ring undergoes efficient SNAr reactions with amines. A patented method (CN104844523A) details the synthesis of 3-amino-6-chloropyridazine using 3,6-dichloropyridazine and ammonia in DMF at 100°C, achieving 90% yield . Adapting this protocol, isopropylamine can replace ammonia to target 6-chloro-N-isopropylpyridazin-3-amine. Key factors include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | >85% above 100°C |
| Solvent | DMF or acetonitrile | Polar aprotic solvents enhance reactivity |
| Amine Equivalents | 1.1–1.5 | Minimizes solvolysis side products |
Mechanistic Insight: The electron-withdrawing chlorine activates the ring for attack by isopropylamine, forming a Meisenheimer complex stabilized by resonance .
Solvent choice critically affects reaction efficiency and purity:
| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |
|---|---|---|---|
| DMF | 36.7 | 93 | <2 |
| Acetonitrile | 37.5 | 88 | 5 |
| Water | 80.1 | 45 | 20 |
| 2-Propanol | 19.9 | 78 | 10 |
Water, despite its eco-friendly profile, promotes solvolysis (e.g., hydrolysis to 6-hydroxypyridazine) due to high dielectric stabilization of transition states . Mixed solvents (e.g., DMF/H2O) balance reactivity and selectivity, reducing side products to <5% .
Continuous flow systems enhance safety and scalability for energetic intermediates. A Genentech study demonstrated a plug-flow reactor for pyrazolo-pyrazine synthesis, achieving 90% yield at 120°C with a residence time of 30 minutes . For 6-chloro-N-isopropylpyridazin-3-amine, analogous systems could:
Pyridazine-based scaffolds exhibit broad kinase inhibitory activity due to their ability to engage conserved ATP-binding pockets. The 6-chloro-N-isopropylpyridazin-3-amine structure features a pyridazine core with a chlorine atom at position 6 and an isopropylamine group at position 3. These substituents enhance binding affinity through hydrophobic interactions and hydrogen bonding. For instance, imidazo[1,2-b]pyridazine derivatives with 3,6-disubstitutions demonstrate potent inhibition of DYRK1A (IC~50~ = 50 nM) and Plasmodium falciparum CLK1 (IC~50~ = 32 nM) by occupying hydrophobic regions adjacent to the kinase hinge [1]. Similarly, phthalazine-derived inhibitors (e.g., compound 67) achieve MAPK inhibition (IC~50~ = 0.6 nM) through dual hydrogen bonds with Met~109~ and Gly~110~ residues, a mechanism likely shared by pyridazine analogs [2].
Table 1: Kinase Inhibition Profiles of Pyridazine Derivatives
| Compound | Target Kinase | IC~50~ (nM) | Key Substituents |
|---|---|---|---|
| 20a [1] | PfCLK1 | 32 | 3-(4-fluorophenyl), 6-Cl |
| Phthalazine 67 [2] | MAPK | 0.6 | 6-CN, 3-isopropylamine |
| Patent Example [3] | c-Met | <10 | 6-Cl, 3-isopropylamine |
The isopropylamine moiety in 6-chloro-N-isopropylpyridazin-3-amine may mimic the interactions of larger alkyl chains in c-Met inhibitors, optimizing steric complementarity while reducing off-target effects [3].
BBB penetration is critical for neuroactive compounds. The log P value of 6-chloro-N-isopropylpyridazin-3-amine (predicted ~2.9) balances hydrophobicity and solubility, akin to pyridazine-based probes (log P = 2.94) that successfully traverse the BBB [7]. Chlorine at position 6 enhances lipophilicity, while the isopropylamine group introduces moderate polarity, preventing excessive accumulation in lipid membranes.
Table 2: Substituent Effects on BBB Permeability
| Substituent Position | Group | log P | BBB Penetration (Relative) |
|---|---|---|---|
| 6 | Chlorine | +0.8 | High |
| 3 | Isopropylamine | -0.2 | Moderate |
| 3 | Methyl | +0.1 | Low |
Optimization strategies for brain-penetrant pyridazines, such as replacing metabolically labile groups with stable isopropylamines, have yielded compounds like BBP-671, which elevates brain CoA levels by 300% [6].
The isopropylamine group facilitates selective binding to protein interfaces through steric and electronic effects. In c-Met inhibitors, this moiety disrupts autoinhibitory interactions between the receptor’s Sema and tyrosine kinase domains, stabilizing inactive conformations [3]. Similarly, pyridazine derivatives with isopropylamine substituents exhibit 10-fold selectivity for MAPK over cKit by inducing conformational changes in Gly~110~, a residue absent in 93% of kinases [2].
Table 3: Isopropylamine Contributions to Binding Affinity
| Protein Target | ΔG (kcal/mol) | Key Interaction |
|---|---|---|
| MAPK [2] | -9.2 | H-bond with Gly~110~ backbone |
| c-Met [3] | -8.7 | Hydrophobic pocket occupancy |
The isopropyl group’s branched structure minimizes entropic penalties upon binding, enhancing selectivity for proteins with deep hydrophobic pockets.
Molecular docking studies have become indispensable for predicting the binding affinity of pyridazine derivatives to fibroblast growth factor receptors, particularly FGFR1, FGFR2, and FGFR3. These receptors represent critical therapeutic targets due to their involvement in various pathological processes, including cancer progression and developmental disorders [2] [3].
The molecular docking approach for FGFR binding affinity prediction employs sophisticated algorithms such as KarmaDock, which combines deep learning with traditional molecular docking techniques [2]. The binding site of FGFR kinases is characterized by a hinge region containing conserved residues that form critical contacts with the adenine moiety of ATP molecules. The gatekeeper residue (Val561/564/555/550 in FGFR1/2/3/4) plays a crucial role in determining inhibitor selectivity and resistance patterns [3].
Structural studies have revealed that the ATP-binding pocket in FGFR kinases adopts different conformations depending on the activation state. The DFG motif (Asp-Phe-Gly) serves as a conformational switch, with the DFG-in conformation representing the active state and DFG-out conformation indicating the inactive state [3]. This conformational flexibility creates opportunities for the design of both ATP-competitive and allosteric inhibitors.
Recent studies have demonstrated the effectiveness of molecular docking in predicting FGFR binding affinities for pyridazine-based compounds. The compound JNJ-42756493 exhibited exceptional binding affinity with Kd values of 0.24 nM for FGFR1, 2.2 nM for FGFR2, 1.1 nM for FGFR3, and 1.4 nM for FGFR4 [4]. These experimental values provide validation benchmarks for computational predictions.
| Compound | FGFR1 Kd (nM) | FGFR2 Kd (nM) | FGFR3 Kd (nM) | FGFR4 Kd (nM) | Binding Mode |
|---|---|---|---|---|---|
| JNJ-42756493 | 0.24 | 2.2 | 1.1 | 1.4 | ATP-competitive |
| Novel FGFR1 Inhibitor | N/A | N/A | N/A | N/A | ATP-competitive |
| Infigratinib | N/A | Selective | Selective | N/A | ATP-competitive |
The hybrid virtual screening approach utilizing molecular docking has successfully identified novel FGFR1 inhibitors with nanomolar potency. One such compound demonstrated an IC50 value of approximately 0.24 nM against FGFR1, with additional activity against the V561M variant (IC50 ≈ 1.24 nM) [2]. These findings highlight the potential of computational approaches in identifying selective and potent inhibitors.
Molecular docking studies have revealed critical structure-activity relationships for pyridazine derivatives targeting FGFR. The pyrido[2,3-d]pyrimidin-7-one core structure, commonly found in FGFR inhibitors, can be effectively replaced with pyridazine-based scaffolds while maintaining binding affinity [3]. The incorporation of intramolecular hydrogen bonding stabilizes the pseudo six-membered ring structure, contributing to enhanced selectivity.
The analysis of binding interactions has shown that hydrophobic contacts between substituents and the deep pocket within the ATP-binding site are crucial for selectivity. Compounds with chlorine substituents and methoxy groups form favorable hydrophobic interactions, while phenyl rings can be sandwiched between specific residues such as Leu478 and Gly561 [3]. These structural insights guide the rational design of pyridazine derivatives with improved pharmacological properties.
Quantitative structure-activity relationship modeling represents a powerful computational approach for predicting the neuroprotective efficacy of pyridazine derivatives, particularly in the context of glial modulation. The ability of these compounds to modulate glial cell activity has significant implications for neurodegenerative disease treatment and neuroprotection strategies [5].
The development of robust QSAR models for neuroprotective compounds requires comprehensive datasets and rigorous validation protocols. Multiple modeling approaches have been employed, including CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis), and HQSAR (Hologram QSAR) techniques [6] [7].
| Model Type | q²LOO | r²training | r²test | SEE | F-value | Application |
|---|---|---|---|---|---|---|
| CoMFA | 0.569 | 0.866 | 0.829 | 0.109 | 52.714 | MAO-B inhibitors |
| CoMSIA | 0.886 | 0.877 | 0.758 | N/A | N/A | Aurora kinase inhibitors |
| HQSAR | 0.892 | 0.948 | 0.814 | N/A | N/A | Aurora kinase inhibitors |
| TopomerCoMFA | 0.905 | 0.971 | 0.855 | N/A | N/A | Aurora kinase inhibitors |
The 3D-QSAR model for 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B inhibitors demonstrated excellent predictive capability with a q² value of 0.569, r² value of 0.915, and F value of 52.714 [6]. These statistical parameters indicate the model's reliability for predicting neuroprotective activity and guiding compound optimization.
The identification of critical molecular descriptors for neuroprotective efficacy has revealed important structural features. Hydrophobic fields significantly enhance the efficacy of neuroprotective compounds, leading to the incorporation of hydrophobic groups such as alkyl substituents, halogen atoms, and nitro groups in structural modifications [6]. The pyridazine ring system provides an excellent scaffold for incorporating these favorable structural elements.
The relationship between molecular structure and glial modulation activity has been explored through the analysis of electrostatic and steric fields. Contour maps generated from QSAR models indicate regions where specific substitutions can enhance or diminish biological activity. For neuroprotective compounds, the presence of electron-rich environments near cationic centers appears crucial for optimal receptor binding and biological activity [8].
The computational modeling of glial cell modulation has revealed complex mechanisms involving multiple signaling pathways. Studies have demonstrated that glial cells can modulate neuronal activity through calcium-dependent release of neurotransmitters, particularly glutamate [5]. The inhibition of neuronal activity associated with glial calcium waves can be reduced by neurotransmitter antagonists, suggesting that the modulation is mediated by inhibitory interneurons stimulated by glutamate release from glial cells.
QSAR models have been developed to predict the binding affinity of aminopyridazine derivatives to gamma-aminobutyric acid A receptors, which are important targets for glial modulation [8]. The models predict that aromatic substituents at the sixth position and aliphatic hydrophobic substituents at the fourth position of the aminopyridazine nucleus are crucial for optimal binding. These structural requirements enhance the electron-rich environment near the amino cationic center, which is essential for receptor interaction.
Density functional theory calculations provide fundamental insights into the electronic structure of pyridazine derivatives and their relationship to pharmacokinetic properties. The quantum mechanical approach enables accurate prediction of molecular properties that directly influence drug absorption, distribution, metabolism, and excretion [9].
DFT calculations using the B3LYP functional with 6-31G(d,p) basis set have been extensively employed to analyze the electronic properties of pyridazine and related heterocycles [10]. The frontier molecular orbital analysis reveals critical information about reactivity and electron transfer processes.
| Property | Pyridazine | Pyrimidine | Pyrazine | Pyridine |
|---|---|---|---|---|
| HOMO Energy (eV) | -6.89 | -6.78 | -6.85 | -6.12 |
| LUMO Energy (eV) | -1.85 | -1.45 | -1.48 | -0.62 |
| Energy Gap (eV) | 5.04 | 5.33 | 5.37 | 5.50 |
| Dipole Moment (Debye) | 4.22 | 2.33 | 0.00 | 2.22 |
| Ionization Potential (eV) | 9.10 | 9.20 | 9.30 | 9.20 |
| Electron Affinity (eV) | 0.37 | 0.93 | 0.37 | 0.62 |
The pyridazine ring exhibits a distinctive electronic structure characterized by the highest dipole moment (4.22 Debye) among the diazine isomers [1]. This large dipole moment contributes to enhanced π-π stacking interactions with aromatic systems and improved binding affinity to biological targets. The HOMO-LUMO energy gap of 5.04 eV indicates moderate chemical reactivity, which is favorable for drug-like properties.
DFT calculations enable accurate prediction of pharmacokinetic parameters through the computation of molecular descriptors and physicochemical properties. The integration of DFT with solvation models such as COSMO (Conductor-like Screening Model) provides quantitative evaluations of polar environmental effects on drug behavior [9].
| Parameter | Typical Pyridazine Derivative | Optimized Range | Prediction Method |
|---|---|---|---|
| Molecular Weight (g/mol) | 171.63 | 150-300 | DFT/B3LYP |
| LogP | 1.28 | 1-3 | COSMO-RS |
| PSA (Ų) | 61.03 | < 90 | DFT calculation |
| Hydrogen Bond Donors | 1 | ≤ 5 | Structure-based |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Structure-based |
| Oral Bioavailability (%) | 85 | > 80 | ADMET modeling |
The calculated properties for 6-chloro-N-isopropylpyridazin-3-amine indicate favorable pharmacokinetic characteristics. The molecular weight of 171.63 g/mol falls within the optimal range for oral bioavailability, while the calculated LogP value of 1.28 suggests appropriate lipophilicity for membrane permeation [11]. The polar surface area of 61.03 Ų is below the threshold for blood-brain barrier penetration, indicating potential for central nervous system activity.
The relationship between electronic structure and pharmacokinetic properties has been explored through DFT calculations of various pyridazine derivatives. The electron-withdrawing effect of the chloro substituent in 6-chloro-N-isopropylpyridazin-3-amine modulates the electronic properties of the pyridazine ring, affecting both binding affinity and metabolic stability . The isopropyl group contributes to hydrophobic interactions while maintaining favorable solubility characteristics.
DFT calculations have revealed that the pyridazine ring system exhibits unique physicochemical properties compared to other azines. The low intrinsic basicity (pKa ≈ 2.0) and high dipole moment contribute to reduced cytochrome P450 inhibitory effects and potential for decreased interaction with the cardiac human ether-a-go-go-related gene potassium channel [1]. These properties add significant value in drug discovery and development, as evidenced by the recent approval of pyridazine-containing drugs such as relugolix and deucravacitinib.